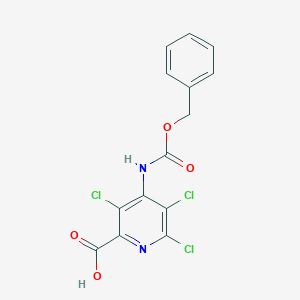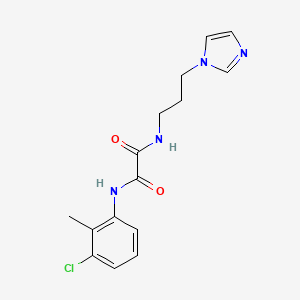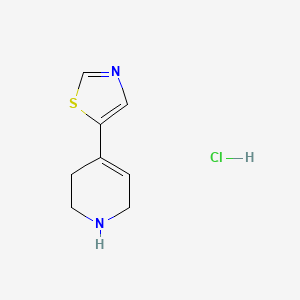
5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride is a chemical compound with the molecular formula HCl.C8H10N2S and a molecular weight of 202.708 . It is a derivative of tetrahydropyridines (THPs), which are heterocyclic compounds that have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents .
Synthesis Analysis
The synthesis of THP-containing compounds, including this compound, often involves the introduction of varied substituents onto the THP ring system . These compounds are typically synthesized from indole or 5-alkoxyindoles and N-substituted piperidin-4-ones in methanol in the presence of potassium hydroxide .Molecular Structure Analysis
The molecular structure of this compound is characterized by a THP ring system and a thiazole group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 202.708 . Further physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
Anticancer Applications
- Anticancer Agent Synthesis : Synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, including 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole hydrochloride, has been explored as potential anticancer agents. These compounds have shown activity in inhibiting cancer cell growth, particularly in breast cancer cell lines (Redda & Gangapuram, 2007).
Chemical Transformations
- Unexpected Chemical Transformations : Research into the transformations of related compounds under specific conditions has yielded unexpected derivatives, such as those of 5,6-dihydropyridin-2(1H)-one and 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine (Nedolya et al., 2018).
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Synthesis : Synthesis of pyridino-1,2,3-thiadiazoles, closely related to the compound , has shown promising antibacterial and antifungal activities in vitro. These compounds could be used as a basis for developing new antimicrobial agents (Gopalakrishnan et al., 2008).
Organocatalytic Processes
- Development in Organocatalytic Processes : Research has been conducted on similar compounds, like 5-(pyrrolidin-2-yl)tetrazole, for their use in developing environmentally benign organocatalytic processes. These processes have applications in continuous-flow aldol reactions with good stereoselectivities and conversion efficiencies (Bortolini et al., 2012).
Spectroscopic and Molecular Docking Studies
- Spectroscopic Identification and Molecular Docking : Studies on 5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one, a compound with structural similarities, have been conducted. These studies focus on understanding the molecular structure, electronic properties, and potential for interaction with cancer proteins (Shanmugapriya et al., 2022).
Nucleoside Phosphoramidite Activation
- Nucleoside Phosphoramidite Activation : Research on pyridine hydrochloride, closely related to the compound of interest, shows its effectiveness in activating nucleoside phosphoramidites. This finding is significant for the synthesis of oligonucleotide analogues containing sensitive substituents (Gryaznov & Letsinger, 1992).
将来の方向性
The future directions for research on 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole hydrochloride could involve further exploration of its synthesis, chemical reactions, and biological activities. More innovative methods could be developed for the synthesis of substituted-tetrahydropyridine derivatives, and their pharmacological activities could be determined .
作用機序
Target of Action
Compounds containing the tetrahydropyridine moiety have been found to interact with various targets, including gaba receptors and mitochondrial complex I .
Mode of Action
For instance, some tetrahydropyridine derivatives can block mitochondrial complex I, leading to mitochondrial dysfunction . Others act as antagonists for GABA receptors .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability.
Result of Action
The effects of similar compounds include causing oxidative stress by blocking mitochondrial complex i and affecting neurotransmission by antagonizing GABA receptors .
特性
IUPAC Name |
5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;/h1,5-6,9H,2-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICLWQDUQGGUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2945298.png)
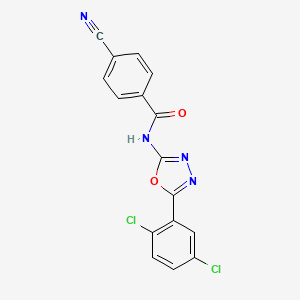
![N-(1-cyano-2-methylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2945302.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2945303.png)
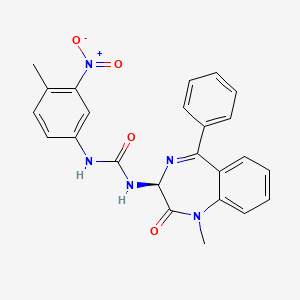
![6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2945305.png)
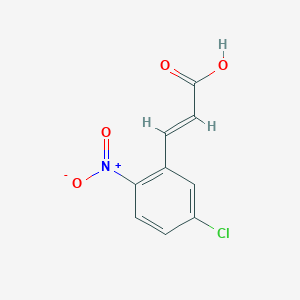
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2945308.png)
![1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2945309.png)
![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B2945311.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylate](/img/structure/B2945315.png)

